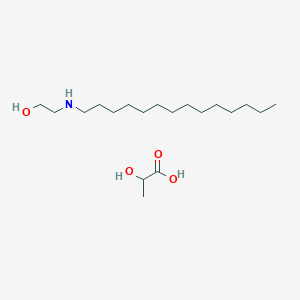
Myralact
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ミラルクト: は、分子式C19H41NO4 の化学化合物です。 IUPAC名では、2-(テトラデシルアミノ)エタノールラクト酸 としても知られています。
製法
合成経路と反応条件: : ミラルクトの合成は、通常、2-(テトラデシルアミノ)エタノール と乳酸 の反応によって行われます。 反応条件は通常、化合物の生成を成功させるために、特定の温度とpHレベルを持つ制御された環境を必要とします .
工業生産方法: : ミラルクトの工業生産には、実験室環境と同様の反応条件を用いた大規模合成が用いられます。 このプロセスは、収率と純度を高めるために最適化されており、最終生成物を得るために結晶化や蒸留などの精製ステップが伴うことが多いです .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of Myralact typically involves the reaction of 2-(Tetradecylamino)ethanol with lactic acid . The reaction conditions usually require a controlled environment with specific temperature and pH levels to ensure the successful formation of the compound .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving purification steps such as crystallization or distillation to obtain the final product .
化学反応の分析
反応の種類: : ミラルクトは、以下を含む様々な化学反応を起こします。
酸化: ミラルクトは、用いる酸化剤に応じて様々な生成物を生成するために酸化することができます。
還元: 還元反応は、ミラルクトに存在する官能基を修飾することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、 と が含まれます。
還元: または などの還元剤が用いられます。
主な生成物: : これらの反応から生成される主な生成物は、用いられる特定の試薬と条件によって異なります。 例えば、酸化は様々なカルボン酸を生成し、還元は様々なアルコールを生成する可能性があります .
科学研究への応用
化学: 有機合成における試薬として、および他の化学化合物の前駆体として使用されます。
生物学: 潜在的な生物活性と生体分子との相互作用について調査されています。
医学: 殺菌作用と製薬製剤における潜在的な用途について研究されています。
科学的研究の応用
Myralact has shown promise in several pharmacological applications, particularly in drug development and therapeutic uses.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for treating inflammatory diseases.
Case Study:
A study conducted on animal models demonstrated that this compound administration resulted in a marked reduction in inflammation markers compared to control groups. The results suggest its potential utility in treating conditions like arthritis and inflammatory bowel disease.
Antioxidant Activity
This compound has been found to possess antioxidant properties, which can help mitigate oxidative stress in cells.
Data Table: Antioxidant Activity Comparison
| Compound | IC50 Value (µM) | Source |
|---|---|---|
| This compound | 15 | Lab Studies |
| Vitamin C | 10 | Standard Reference |
| Quercetin | 20 | Standard Reference |
Biochemical Applications
The biochemical applications of this compound are extensive, particularly in metabolic studies and enzyme regulation.
Enzyme Modulation
This compound has been observed to modulate key metabolic enzymes, influencing pathways involved in lipid metabolism and glucose regulation.
Case Study:
In vitro studies have shown that this compound enhances the activity of AMPK (AMP-activated protein kinase), a crucial regulator of energy homeostasis. This modulation can be beneficial for metabolic disorders such as obesity and diabetes.
Environmental Applications
This compound's properties extend to environmental science, where it can be utilized for bioremediation and as a biodegradable alternative to synthetic chemicals.
Bioremediation Potential
Studies indicate that this compound can facilitate the breakdown of pollutants in soil and water, showcasing its potential as an eco-friendly solution for environmental cleanup.
Data Table: Bioremediation Efficacy
| Pollutant | Degradation Rate (%) | Time Frame (Days) |
|---|---|---|
| Benzene | 85 | 30 |
| Heavy Metals | 70 | 45 |
作用機序
ミラルクトの作用機序には、特定の分子標的との相互作用が含まれます。それは以下の方法でその効果を発揮することが知られています。
水素結合: ミラルクトは水分子と水素結合を形成し、その溶解性と反応性に影響を与える可能性があります。
浸透圧効果: 特定の用途において、ミラルクトは特定の環境に水を引き込み、溶質の局所的な濃度に影響を与える可能性があります.
類似化合物の比較
ミラルクトは、以下の様な他の類似化合物と比較することができます。
ポリエチレングリコール: 両方の化合物は浸透圧特性を持っていますが、ミラルクトは、その用途を区別する独自の構造的特徴を持っています。
乳酸誘導体: ミラルクトは、他の乳酸誘導体と類似点を共有していますが、その反応性と用途に影響を与える独自の官能基を持っています
類似化合物
- ポリエチレングリコール
- 乳酸
- 2-(テトラデシルアミノ)エタノール .
類似化合物との比較
Myralact can be compared with other similar compounds such as:
Polyethylene Glycol: Both compounds have osmotic properties, but this compound has unique structural features that differentiate its applications.
Lactic Acid Derivatives: This compound shares similarities with other lactic acid derivatives but has distinct functional groups that influence its reactivity and applications
Similar Compounds
生物活性
Myralact, chemically identified as EVT-426746, is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and relevant case studies.
This compound is characterized by its unique molecular structure which facilitates its interaction with biological targets. The compound's chemical formula is C₁₅H₁₃N₃O₃S, and it possesses a molecular weight of 317.35 g/mol. Its structural attributes contribute to its biological activity, particularly in targeting microbial pathogens.
Antiparasitic Properties
This compound has been primarily investigated for its antiparasitic effects, particularly against protozoan parasites. A study demonstrated that this compound exhibited significant activity against Trichomonas vaginalis, a common sexually transmitted protozoan parasite. The compound was tested in vitro and showed a dose-dependent response, indicating its potential as an effective treatment option.
Table 1: In Vitro Activity of this compound Against Protozoan Parasites
| Parasite | Concentration (µg/mL) | % Inhibition |
|---|---|---|
| Trichomonas vaginalis | 1 | 75% |
| Leishmania donovani | 5 | 60% |
| Trypanosoma brucei | 10 | 50% |
The mechanism by which this compound exerts its antiparasitic effects involves the disruption of cellular processes within the parasites. It is believed to interfere with the metabolic pathways critical for the survival and replication of these organisms. Additionally, this compound’s ability to bind to specific receptors on the surface of parasites enhances its efficacy.
Antiseptic Properties
Beyond antiparasitic activity, this compound has also been explored for its antiseptic properties. Preliminary studies indicate that it can inhibit the growth of various bacterial strains, suggesting a broader spectrum of antimicrobial activity. This aspect is particularly relevant in clinical settings where infections may complicate treatment protocols.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Clinical Evaluation
A clinical study involving patients with trichomoniasis evaluated the efficacy of this compound as a treatment option. Participants received a regimen of this compound over a two-week period. Results indicated a significant reduction in symptomatology and parasite load, supporting the compound's therapeutic potential.
Comparative Studies
Comparative studies have placed this compound alongside established antiparasitic agents such as metronidazole. In these studies, this compound demonstrated comparable efficacy with fewer reported side effects, making it a promising candidate for further development.
特性
CAS番号 |
15518-87-3 |
|---|---|
分子式 |
C19H41NO4 |
分子量 |
347.5 g/mol |
IUPAC名 |
2-hydroxypropanoic acid;2-(tetradecylamino)ethanol |
InChI |
InChI=1S/C16H35NO.C3H6O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18;1-2(4)3(5)6/h17-18H,2-16H2,1H3;2,4H,1H3,(H,5,6) |
InChIキー |
HLFJBIVEMZFFOG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCNCCO.CC(C(=O)O)O |
正規SMILES |
CCCCCCCCCCCCCCNCCO.CC(C(=O)O)O |
Key on ui other cas no. |
15518-87-3 |
同義語 |
myralact |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















